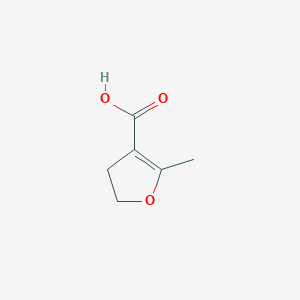

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID

Description

Significance of Furan (B31954) and Dihydrofuran Scaffolds in Synthetic Organic Chemistry

Furan and its partially saturated analog, dihydrofuran, are privileged scaffolds in organic chemistry due to their versatile reactivity and presence in a multitude of biologically active compounds. ijabbr.comijabbr.comresearchgate.netnumberanalytics.com The furan ring, with its aromatic character and electron-rich nature, can engage in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com This aromaticity also contributes to the stability of molecules containing this scaffold. ijabbr.com

These five-membered heterocyclic rings, containing one oxygen atom, serve as crucial building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.netnumberanalytics.com The ability to functionalize the furan and dihydrofuran rings allows for the creation of a diverse array of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comutripoli.edu.ly The ether oxygen within the ring introduces polarity and the potential for hydrogen bonding, which can influence a molecule's solubility and interaction with biological systems. utripoli.edu.ly

The Role of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group is a fundamental functional group that significantly influences the properties of heterocyclic compounds. wiley-vch.deresearchgate.netresearchgate.net Its presence can enhance water solubility, a crucial factor for the bioavailability of many active pharmaceutical ingredients, as it is typically ionized at physiological pH. wiley-vch.deresearchgate.net This ionization also allows the carboxylic acid group to act as a hydrogen bond donor or acceptor, which is often essential for the binding of a molecule to its biological target. researchgate.net

In medicinal chemistry, the carboxylic acid moiety is a key component of many pharmacophores. researchgate.net However, its presence can sometimes be associated with poor pharmacokinetic properties. researchgate.net Consequently, a deep understanding of its role is vital for the design and optimization of lead compounds in drug discovery. researchgate.net The ability of carboxylic acids to participate in a wide range of chemical transformations also makes them valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. princeton.eduorganic-chemistry.org

Overview of Research Trajectories for 2-Methyl-4,5-dihydrofuran-3-carboxylic Acid

Direct research on 2-Methyl-4,5-dihydrofuran-3-carboxylic acid is not extensively documented in publicly available literature. However, significant research has been conducted on its derivatives, particularly the methyl ester, which provides insight into the potential research directions for the parent acid. The primary focus of existing research appears to be on the synthesis and chemical properties of these related compounds.

The synthesis of the dihydrofuran scaffold itself is an area of active investigation. For instance, 4,5-dihydro-2-methylfuran can be prepared from 5-hydroxy-2-pentanone. google.com This intermediate can then potentially be carboxylated to form the target molecule. The synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives has also been explored, highlighting the interest in functionalized dihydro- and tetrahydrofuran (B95107) rings. google.com

The applications of compounds containing the 2-methyl-4,5-dihydrofuran-3-carboxylic acid core are likely to be in areas where furan and dihydrofuran derivatives have already shown promise, such as in the development of novel therapeutic agents and as building blocks in organic synthesis. utripoli.edu.lyontosight.ai For example, 2-methyl-4,5-dihydrofuran-3-thiol, a related compound, is noted as an important sulfur-containing flavor ingredient. thegoodscentscompany.com This suggests that derivatives of 2-Methyl-4,5-dihydrofuran-3-carboxylic acid could also have applications in the flavor and fragrance industry. Further research is needed to fully elucidate the specific properties and potential applications of 2-Methyl-4,5-dihydrofuran-3-carboxylic acid itself.

Physicochemical Properties of the Closely Related Methyl Ester Derivative

| Property | Value |

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| Boiling Point | 188.2°C |

| Density | 1.122 g/cm³ |

| Flash Point | 69.1°C |

| Refractive Index | 1.469 |

Data sourced from a chemical supplier for 2-Methyl-4,5-dihydrofuran-3-carboxylic acid methyl ester. echemi.com

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOIBOBGLQIZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100191-39-7 | |

| Record name | 2-methyl-4,5-dihydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 4,5 Dihydrofuran 3 Carboxylic Acid and Analogues

Direct Synthetic Routes to 2-Methyl-4,5-dihydrofuran-3-carboxylic Acid

Direct synthetic strategies targeting the specific molecular framework of 2-methyl-4,5-dihydrofuran-3-carboxylic acid are of primary interest for their potential efficiency and atom economy. While a wide array of methods exists for the synthesis of substituted dihydrofurans, specific literature detailing a direct, high-yield synthesis of 2-methyl-4,5-dihydrofuran-3-carboxylic acid remains specialized. General approaches to analogous structures often involve multi-step sequences starting from acyclic precursors. These routes typically build the dihydrofuran ring through intramolecular cyclization reactions, such as the cyclization of γ-hydroxy-α,β-unsaturated esters or related intermediates. The introduction of the methyl group at the 2-position and the carboxylic acid at the 3-position requires careful selection of starting materials and reaction conditions to control regioselectivity.

One conceptual approach involves the Michael addition of a nucleophile to an appropriate acceptor, followed by an intramolecular cyclization. For instance, the reaction of a β-ketoester with a suitable electrophile can generate a precursor that, upon reduction and cyclization, could yield the desired dihydrofuran ring system. The challenge lies in achieving the specific substitution pattern of the target molecule in a concise and efficient manner.

Multi-component and One-Pot Synthesis Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, allowing for the construction of complex molecules from simple precursors in a single operation. These approaches enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.

One notable multi-component reaction for the synthesis of dihydrofuran scaffolds involves the reaction between an alkyl or aryl isocyanide and dialkyl acetylenedicarboxylates. The zwitterionic intermediate formed in this process can be trapped by various electrophiles. For instance, this intermediate reacts with acetic anhydride (B1165640) to form 2,5-dihydro-5-imino-2-methylfuran-3,4-dicarboxylates in good yields at room temperature without a catalyst. researchgate.net A similar strategy has been employed in the facile synthesis of highly functionalized 5-cyclohexylimino-2,5-dihydrofuran derivatives. researchgate.net

One-pot protocols have also been developed for related furan (B31954) carboxylic acid derivatives. Esters of furan dicarboxylic acids, for example, have been synthesized through a one-pot reaction of galactaric acid, derived from marine biomass, with bioalcohols under solvent-free conditions. nih.gov Furthermore, a palladium-catalyzed one-step synthesis efficiently converts 3-yne-1,2-diol derivatives into furan-3-carboxylic esters through a sequential heterocyclization, alkoxycarbonylation, and dehydration process. acs.orgnih.govacs.org Such methods are atom-economical, assembling simple building blocks like the diol, carbon monoxide, oxygen, and an alcohol under the action of a metal catalyst. acs.org

Table 1: Examples of One-Pot and Multi-Component Reactions for Dihydrofuran and Furan Synthesis

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Multi-component Reaction | Isocyanide, Dialkyl acetylenedicarboxylate, Acetic anhydride | 2,5-dihydro-5-imino-2-methylfuran-3,4-dicarboxylate | Forms functionalized dihydrofurans at room temperature. | researchgate.net |

| One-Pot Synthesis | Galactaric acid, Bioalcohol | Furan dicarboxylic acid esters | Utilizes biomass-derived starting material under solvent-free conditions. | nih.gov |

| One-Pot Catalysis | 3-yne-1,2-diol derivatives, CO, O2, ROH | Furan-3-carboxylic esters | PdI2/KI-catalyzed oxidative carbonylation; atom-economical. | acs.orgnih.govacs.org |

**2.4. Cyclization Reactions in Dihydrofuran-3-carboxylic Acid Formation

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds, including the dihydrofuran ring system. Specific intramolecular pathways dictate the formation and substitution pattern of the final product.

The 5-endo-dig cyclization, involving the attack of a nucleophile on a triple bond to form a five-membered ring, has become a valuable tool in heterocyclic synthesis. researchgate.net While early interpretations of Baldwin's rules suggested this pathway might be disfavored, significant progress has been made, particularly with electrophile-driven catalytic processes. researchgate.net

A prime example is the palladium iodide-catalyzed synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives. acs.orgnih.gov This reaction proceeds through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration mechanism, yielding the carbonylated furan products in fair to excellent yields. acs.orgnih.govacs.org Similarly, gold(I)-catalyzed cycloadditions of α-diazoesters and propargyl alcohols are believed to occur via a 5-endo-dig cyclization of an intermediate α-hydroxy allene (B1206475) to produce various 2,5-dihydrofurans. organic-chemistry.org This demonstrates the utility of transition metal catalysis in promoting this specific cyclization pathway.

Intramolecular cyclization is a broad and powerful strategy for constructing five-membered rings. While not always applied directly to dihydrofuran-3-carboxylic acid, analogous reactions in other heterocyclic systems highlight the versatility of this approach. For instance, the synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors, often involving the attack of an amine group onto a carboxylic acid derivative to form the key amide bond. researchgate.net

In a more complex application, pyridone-substituted furan-2(5H)-ones have been synthesized, and these compounds can undergo subsequent intramolecular cyclization to yield novel fused heterocyclic systems like furo[3,4-f]isoquinolines. researchgate.net This demonstrates how a furanone core can be a platform for further intramolecular ring-forming reactions, leading to significant increases in molecular complexity. These examples underscore the principle of using intramolecular reactions to build diverse heterocyclic scaffolds.

Chemoenzymatic Synthetic Routes to Carboxylic Acid Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. Enzymes, such as lipases, can operate under mild conditions and exhibit high selectivity, making them valuable tools for modifying carboxylic acids and their derivatives.

A lipase-catalyzed one-pot procedure has been described for the conversion of carboxylic acids into substituted amides. This method involves an initial enzymatic esterification of the carboxylic acid with ethanol, followed by aminolysis with an added amine, all within the same reaction vessel. Immobilized Candida antarctica lipase (B570770) (often known as Novozym 435) has proven to be particularly effective for this transformation. This methodology is general and applicable to a wide range of carboxylic acids, including open-chain, cyclic, and unsaturated variants. The enzyme also displays regioselectivity, reacting preferentially with primary amino groups over secondary ones. This approach provides a mild and efficient route to amide derivatives from a carboxylic acid starting material.

Synthesis of Structurally Related Dihydrofuran Carboxylic Acid Derivatives

The synthesis of analogues and structurally related derivatives is crucial for understanding structure-activity relationships and developing new applications. Methodologies for creating substituted furan and dihydrofuran carboxylic esters are well-established.

A highly effective method for synthesizing both furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylic esters is the direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. acs.orgnih.gov The reaction outcome is dependent on the nature of the alcoholic group on the starting material.

When 3-yne-1,2-diols bearing a primary or secondary alcohol at the C-1 position are used, the reaction yields furan-3-carboxylic esters. acs.orgnih.govacs.org The process involves a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration. nih.gov In contrast, when the starting material is a 2-methyl-3-yne-1,2-diol, which has a tertiary alcoholic group, the reaction affords 4-methylene-4,5-dihydrofuran-3-carboxylates in satisfactory yields (58–70%). acs.orgnih.govacs.org This reaction is carried out in an alcoholic medium under a pressurized atmosphere of carbon monoxide and air. nih.gov

Table 2: Synthesis of Furan and Dihydrofuran Carboxylic Esters via Oxidative Carbonylation

| Starting Material Type | Key Structural Feature | Product | Isolated Yield Range | Reference |

|---|---|---|---|---|

| 3-yne-1,2-diol | Primary or secondary alcohol at C-1 | Furan-3-carboxylic ester | 56–93% | acs.orgnih.gov |

| 2-methyl-3-yne-1,2-diol | Tertiary alcohol at C-2 | 4-methylene-4,5-dihydrofuran-3-carboxylate | 58–70% | acs.orgnih.govacs.org |

Dihydrofuran-3-imines and Dihydrofuran-3-ones

This methodology is particularly advantageous as it avoids the use of diazomethane, which is a common precursor for α-diazoketones in similar synthetic sequences. The steric bulk of the substituent adjacent to the allyl ether dictates the level of diastereoisomeric control, with larger groups like isopropyl or cyclohexyl affording excellent selectivity (>20:1). acs.org The synthesis has been successfully demonstrated on a gram scale, highlighting its potential for producing significant quantities of chiral dihydrofuran-3-one building blocks. acs.org For instance, an enantiomerically pure 1-ST derived from (S)-glycidol was converted to the corresponding 2,5-trans dihydrofuran-3-one with high fidelity. acs.org

Another relevant synthetic route involves the reaction of 2-imino-5,5-dimethyl-4-(2-phenylvinyl)-2,5-dihydrofuran-3-carboxamide with benzylamine (B48309) in glacial acetic acid, which confirms the structure of related 2-imino-2,5-dihydrofuran-3-carboxamide derivatives. researchgate.net

3,4,5-Trisubstituted Furan-2(5H)-ones

A powerful and efficient method for generating analogues of dihydrofurancarboxylic acids is the one-pot, three-component synthesis of 3,4,5-trisubstituted furan-2(5H)-ones. nih.govresearchgate.net This approach typically involves the reaction of amines, aldehydes, and a dicarboxylate, such as diethyl acetylenedicarboxylate, catalyzed by an acid. nih.gov Silica sulfuric acid has proven to be an effective catalyst for this transformation, leading to the desired furanone derivatives in high yields. nih.govresearchgate.net

This multicomponent strategy allows for significant structural diversity in the final products by simply varying the starting materials. For example, reactions utilizing arylamines, aromatic aldehydes, and acetylenic carboxylates in the presence of a graphene oxide@dopamine-Cu nanocatalyst have been shown to produce methyl 5-oxo-2-aryl-4-(arylamino)-2,5-dihydrofuran-3-carboxylate derivatives in high yields. researchgate.net The versatility of this method facilitates the creation of combinatorial libraries of these compounds for various applications. nih.gov

Further synthetic diversification can be achieved through post-synthesis modifications. For instance, 4-substituted 2(5H)-furanones can be synthesized via palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and various boronic acids. researchgate.net

Table 2: One-Pot Synthesis of 3,4,5-Trisubstituted Furan-2(5H)-ones

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| Various amines | Various aldehydes | Diethyl acetylenedicarboxylate | Silica sulfuric acid | 3,4,5-trisubstituted 2(5H)-furanone derivatives | High nih.govresearchgate.net |

Functionalized Dihydrofurans from α-Diazocarbonyl Compounds

The reaction of α-diazocarbonyl compounds with various substrates provides a versatile entry into functionalized dihydrofurans. A cobalt(II)-porphyrin complex, [Co(P1)], effectively catalyzes the metalloradical cyclization of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with complete regioselectivity. nih.gov This method is noted for its mild and neutral reaction conditions and its tolerance of a wide range of functional groups. nih.gov

Similarly, rhodium(II) acetate-catalyzed [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds is a direct route to polysubstituted furans. nih.gov More specifically for dihydrofuran synthesis, a silver(I)-catalyzed cascade Michael addition/cyclization of enynones with 1,3-bis(diazo) compounds yields functionalized 2,3-dihydrofuran (B140613) derivatives containing both a diazo group and an acetylenic bond with excellent diastereoselectivity. acs.org Methods have also been developed for the chemoselective and regioselective synthesis of diazo-functionalized 2-methylene-2,3-dihydrofurans from enynones and diazo carbonyl compounds using a AgSbF₆/DBU system. acs.org

These approaches capitalize on the unique reactivity of diazo compounds to construct the dihydrofuran ring system with a high degree of control over substitution and stereochemistry. The synthesis of cyclic α-diazo ketones, which can serve as precursors, often involves a deformylative diazo transfer reaction on activated ketones. mdpi.com

Table 3: Synthesis of Functionalized Dihydrofurans using Diazo Compounds

| Diazo Precursor | Substrate | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| α-Diazocarbonyls | Terminal Alkynes | [Co(P1)] (Cobalt(II) porphyrin) | Polyfunctionalized furans | Complete regioselectivity, mild conditions nih.gov |

| 1,3-Bis(diazo) compounds | Enynones | Ag(I) | Diazo- and acetylenic-functionalized 2,3-dihydrofurans | Excellent diastereoselectivity acs.org |

| Diazo carbonyl compounds | Enynones | AgSbF₆/DBU | Diazo-functionalized 2-methylene-2,3-dihydrofurans | Chemoselective, regioselective acs.org |

Reductive Conversion of Biomass-Derived Furancarboxylic Acids

Sustainable synthetic routes to dihydrofurancarboxylic acids can be achieved through the catalytic reduction of biomass-derived furanic compounds, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA). elsevierpure.comresearchgate.net These starting materials are readily available from the conversion of platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural. elsevierpure.commdpi.com

The selective hydrogenation of the furan ring while preserving the carboxylic acid moiety is a key challenge. Palladium catalysts have been shown to be effective for the hydrogenation of the furan ring in FCA and FDCA to yield tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), respectively. elsevierpure.comresearchgate.netresearchgate.net These saturated analogues are closely related to the target dihydrofuran structure.

Further transformations involving the hydrogenolysis of C-O bonds in the furan ring can lead to other valuable products. For instance, using platinum catalysts, FCA can be converted to 5-hydroxyvaleric acid (5-HVA), often isolated as its lactone, δ-valerolactone, with yields around 70% under optimized conditions. elsevierpure.comresearchgate.net The complete hydrogenolysis of both C-O bonds in FDCA can produce adipic acid, a crucial industrial chemical. This can be achieved via a two-step process involving Pd-catalyzed hydrogenation followed by hydrodeoxygenation. elsevierpure.comresearchgate.net While these methods primarily yield tetrahydrofuran (B95107) or ring-opened products, they represent a significant step in the valorization of biomass for producing precursors to functionalized dihydrofurans.

Table 4: Catalytic Reduction of Biomass-Derived Furancarboxylic Acids

| Substrate | Catalyst | Key Product(s) | Reaction Type |

|---|---|---|---|

| 2-Furancarboxylic acid (FCA) | Palladium (Pd) | Tetrahydrofuran-2-carboxylic acid (THFCA) | Furan Ring Hydrogenation elsevierpure.comresearchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | Palladium (Pd) | Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) | Furan Ring Hydrogenation elsevierpure.comresearchgate.net |

| 2-Furancarboxylic acid (FCA) | Platinum (Pt) | 5-Hydroxyvaleric acid / δ-Valerolactone | C-O Bond Hydrogenolysis elsevierpure.comresearchgate.net |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Dihydrofuran Ring Formation

The construction of the 4,5-dihydrofuran-3-carboxylic acid skeleton can be achieved through several strategic cyclization reactions. These pathways are often directed by the electronic nature of the precursors and the reaction conditions employed.

The formation of substituted dihydrofurans often involves intramolecular cyclization, which can proceed through either electrophilic or nucleophilic pathways. Electrophilic cyclization is a common strategy for synthesizing five- and six-membered dihalogenated heterocycles like dihydrofurans. figshare.com For instance, derivatives of 1,4-butyne-diol can react with electrophiles such as iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) at room temperature to yield highly substituted dihalogenated dihydrofurans. figshare.com This type of reaction is sensitive to reaction conditions, and the presence of trace amounts of water can be essential for the cyclization to occur. figshare.com The selectivity of these reactions can be influenced by the choice of Lewis acid and the nature of the tethered nucleophile, highlighting an interplay between reaction kinetics and thermodynamics. escholarship.org

Nucleophilic substitution reactions also play a significant role in the synthesis of cyclic ethers like dihydrofurans. nih.gov A classic approach involves an intramolecular Sₙ2 reaction where a hydroxyl group acts as a nucleophile, attacking a carbon atom bearing a leaving group. nih.gov Another powerful method is the intramolecular addition of alcohols to epoxides, which is frequently used in the construction of complex molecules containing a tetrahydrofuran (B95107) ring, a structure closely related to dihydrofurans. nih.gov

Gold-catalyzed reactions provide an efficient route to 2,3-dihydrofurans through the intramolecular cyclo-isomerization of but-2-yn-1-ols or α-allenols. acs.org This method, enabled by a bifunctional phosphine (B1218219) ligand, proceeds under mild conditions and tolerates a variety of substituents. acs.org Similarly, a gold(I)-catalyzed formal [4 + 1] cycloaddition of α-diazoesters and propargyl alcohols can produce 2,5-dihydrofurans, likely proceeding through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org

Catalytic processes for dihydrofuran synthesis often proceed through key intermediates that dictate the reaction's course and outcome. In gold-catalyzed cyclo-isomerizations, for example, the formation of an α-hydroxy allene intermediate is proposed in the reaction of α-diazoesters with propargyl alcohols to form 2,5-dihydrofurans. organic-chemistry.org

In situ NMR analysis has been used to investigate reaction mechanisms, such as the reaction between aldoses and nitrile-containing nucleophiles to form bicyclic species with fused furanic rings. mdpi.com This reaction was found to proceed through several steps, including the conversion of the aldose to a cyclized Knoevenagel adduct, followed by the formation of bicyclic intermediates via a concerted Knoevenagel condensation and oxa-Michael addition. mdpi.com

Palladium-catalyzed reactions also feature critical intermediates. For instance, isolable sulfonium-ylide stabilized palladium carbene complexes have been synthesized through the palladium(II)-induced cyclization of 1,2-alkynylarylsulfanes. escholarship.org These endocyclic sulfonium (B1226848) ylide carbenes were previously proposed as reaction intermediates in cyclization–carbonylation reactions. escholarship.org

The furan (B31954) ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution reactions on the furan nucleus typically occur via an addition-elimination mechanism. chemicalbook.com The electrophile first adds to the ring, creating a cationic intermediate (an arenium ion) that is stabilized by resonance. chemicalbook.com The stability of this intermediate determines the regioselectivity of the reaction, with substitution preferentially occurring at the C2 position due to the greater number of resonance structures for the resulting cation compared to C3 addition. chemicalbook.com Subsequent elimination of a proton restores the aromaticity of the furan ring. chemicalbook.com

However, due to the high reactivity of the furan nucleus, these reactions can be sensitive to strong acids, which can cause decomposition or polymerization. iust.ac.irpharmaguideline.com Therefore, milder conditions are often required. For example, nitration can be achieved using acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Halogenation with bromine or chlorine can be vigorous, leading to polyhalogenated products, so milder conditions are necessary to obtain monohalogenated furans. pharmaguideline.com In some cases, addition reactions can lead to ring-opened products. For example, treatment of furan with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid results in ring opening. pharmaguideline.com

Studies on Isomerization and Rearrangement Processes

Dihydrofuran systems can undergo various isomerization and rearrangement reactions, influenced by factors such as heat, catalysts, and the inherent structural stability of the isomers.

The thermal behavior of dihydrofuran isomers reveals their relative kinetic stability. 2,3-Dihydrofuran (B140613) is known to be relatively unstable, and upon heating, it undergoes ring-opening to form isomerization products like propenyl aldehyde and cyclopropanecarboxaldehyde (B31225). acs.org This isomerization proceeds through a concerted mechanism involving a single, closed-shell singlet transition state. acs.org Quantum chemical calculations and experimental studies using single-pulse shock tube techniques have been employed to determine the rate constants for these isomerizations. acs.org

Kinetic studies on isomerization reactions are often analyzed using transition state theory to determine thermodynamic quantities such as the enthalpy, entropy, and Gibbs free energy of activation. longdom.orgsemanticscholar.org The rate of thermal isomerization can be significantly influenced by the solvent polarity, with higher rates often observed in more polar media. longdom.orgsemanticscholar.org For some systems, the activation energies for cis-trans thermal isomerization have been found to be in the range of 84–104 kJ/mol in conventional solvents. nih.gov The rate of isomerization is also strongly dependent on temperature. nih.gov

The isomerization of 2,5-dihydrofuran (B41785) to the more stable 2,3-dihydrofuran can be achieved catalytically. For example, palladium or platinum catalysts can be used to effect this isomerization. researchgate.netgoogle.com The selectivity of this reaction can be enhanced by the addition of carbon monoxide to the reaction stream when using a Pd/SiO₂ catalyst. researchgate.net

| Reaction | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| 2,3-Dihydrofuran → Propenyl aldehyde | Thermal | Proceeds via a concerted mechanism with a single transition state. | acs.org |

| 2,5-Dihydrofuran → 2,3-Dihydrofuran | 1% Pd/SiO₂ with CO | Selectivity increases to >94% with 50ppm CO in the feedstream. | researchgate.net |

| 2,5-Dihydrofuran → 2,3-Dihydrofuran | Supported Pd or Pt | Carried out at temperatures between 30° to 200° C. | google.com |

| Cis-Trans Isomerization of Azobenzene Derivatives | Various Solvents | Higher isomerization rates and lower activation energies in polar solvents. | longdom.orgsemanticscholar.org |

Tautomerism describes the ready interconversion of structural isomers, typically through the relocation of a hydrogen atom. wikipedia.org In the context of 2-methyl-4,5-dihydrofuran-3-carboxylic acid, keto-enol tautomerism is a relevant consideration. The carboxylic acid functional group itself is generally not considered to undergo keto-enol tautomerization in the same way as aldehydes and ketones. reddit.comgithub.com The presence of the electron-donating hydroxyl group on the carbonyl carbon stabilizes the carboxylic acid form, making the formation of an enol tautomer unfavorable. reddit.com

Decomposition Pathways and Stability Studies

While specific experimental studies on the decomposition of 2-methyl-4,5-dihydrofuran-3-carboxylic acid are not extensively documented in the available literature, potential degradation pathways can be inferred from the known chemistry of related furan and carboxylic acid compounds. The stability of the molecule is influenced by temperature, pH, and the presence of catalysts.

Thermal decomposition of similar heterocyclic compounds, such as 2-methyltetrahydrofuran (B130290), has been studied, revealing that high temperatures can lead to ring-opening and fragmentation. For instance, the thermal decomposition of 2-methyltetrahydrofuran has been investigated behind reflected shock waves, indicating complex reaction pathways. Similarly, studies on the thermal decomposition of 5-methyl-2-ethylfuran show that H-addition and H-abstraction reactions play a significant role in its degradation. mdpi.comresearchgate.net

For carboxylic acids, pyrolysis can proceed through two primary pathways: decarboxylation (loss of CO2) and dehydration (loss of H2O). researchgate.net The preferred pathway is dependent on the molecular structure and reaction conditions. researchgate.net In the case of 2-methyl-4,5-dihydrofuran-3-carboxylic acid, thermal stress could potentially lead to decarboxylation to yield 2-methyl-4,5-dihydrofuran. Alternatively, intramolecular reactions involving the carboxylic acid and the dihydrofuran ring could occur.

The stability of the dihydrofuran ring itself is a critical factor. Dihydrofurans can be susceptible to ring-opening reactions, particularly under acidic or basic conditions, which could be autocatalyzed by the carboxylic acid group. The presence of the methyl group at the 2-position and the carboxylic acid group at the 3-position will electronically influence the reactivity and stability of the dihydrofuran ring.

A theoretical study on the thermal decomposition of 5-methyl-2-ethylfuran highlighted that the dissociation of a C-H bond on the methyl group is a primary initiation step. mdpi.com A similar mechanism could be envisioned for 2-methyl-4,5-dihydrofuran-3-carboxylic acid, where radical-mediated decomposition pathways could be initiated at the methyl group or other susceptible sites on the ring.

Table 1: Potential Decomposition Products of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID

| Decomposition Pathway | Potential Products | Conditions Favoring Pathway |

| Decarboxylation | 2-methyl-4,5-dihydrofuran, Carbon Dioxide | High temperatures |

| Dehydration | Lactone formation (intramolecular) | Acidic conditions, heat |

| Ring Opening | Various acyclic compounds | Extreme pH, high temperatures |

| Radical Fragmentation | Smaller volatile molecules | High temperatures, presence of radical initiators |

This table presents theoretical decomposition pathways based on the general reactivity of related compounds.

Regioselectivity and Stereoselectivity in Dihydrofuran Synthesis

The synthesis of specifically substituted dihydrofurans like 2-methyl-4,5-dihydrofuran-3-carboxylic acid requires precise control over both the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity).

The creation of chiral centers during the synthesis of dihydrofurans necessitates the use of diastereoselective and enantioselective methods. While specific methods for 2-methyl-4,5-dihydrofuran-3-carboxylic acid are not detailed, general strategies for related structures provide insight into potential synthetic routes.

Diastereoselective Synthesis: Diastereoselectivity is often achieved in cyclization reactions where the formation of one diastereomer is favored over another. For example, the synthesis of trans-2,3-dihydrofurans has been accomplished with high diastereoselectivity through a pyridinium (B92312) ylide assisted tandem reaction. acs.org Another approach involves the reaction of 1,4-dilithio-1,3-dienes with aldehydes, which affords polysubstituted 2,5-dihydrofurans with excellent stereoselectivity. nih.gov These methods highlight the importance of reagent control and reaction conditions in directing the stereochemical outcome.

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydrofurans. For instance, a bifunctional quinine/squaramide organocatalyst has been used for the asymmetric synthesis of 2,3-dihydrofurans, achieving high enantioselectivity (up to 97% ee). metu.edu.tr Similarly, iridium-catalyzed intramolecular hydroarylation has been employed for the enantioselective synthesis of 3-substituted dihydrobenzofurans. rsc.org Such catalytic systems could potentially be adapted for the enantioselective synthesis of 2-methyl-4,5-dihydrofuran-3-carboxylic acid.

Table 2: Examples of Stereoselective Dihydrofuran Synthesis Methodologies

| Methodology | Type of Selectivity | Key Reagents/Catalysts | Achieved Selectivity | Reference |

| Pyridinium Ylide Assisted Tandem Reaction | Diastereoselective | Pyridinium ylide, triethylamine | High (trans isomers) | acs.org |

| Reaction of 1,4-dilithio-1,3-dienes with Aldehydes | Stereoselective | 1,4-dilithio-1,3-diene derivatives | Perfect regio- and stereoselectivities | nih.gov |

| Bifunctional Quinine/Squaramide Organocatalysis | Enantioselective | Quinine-derived squaramide catalyst | Up to 97% ee | metu.edu.tr |

| Iridium-Catalyzed Intramolecular Hydroarylation | Enantioselective | Cationic iridium complex with chiral bisphosphine ligand | High enantioselectivity | rsc.org |

The electronic nature and steric bulk of substituents can direct the cyclization process. For instance, in the synthesis of 2,3,4-trisubstituted-2,5-dihydrofurans, the nature of the aryl halide used in the reaction influences the yield and reaction conditions required. researchgate.net Similarly, in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans, the cycloaddition regioselectivity is generally high but can be affected by the electronic properties of the substituents on the starting materials. nih.govrsc.org

In syntheses involving cyclization onto a double bond, the position of activating groups or leaving groups is paramount in controlling which atoms form the new bond, thus defining the regiochemistry of the final product. For a target like 2-methyl-4,5-dihydrofuran-3-carboxylic acid, a synthetic strategy would need to employ starting materials where the precursors to the methyl and carboxyl groups are positioned appropriately to favor the formation of the desired 2,3-disubstituted pattern. The interplay of steric hindrance and electronic effects of these precursor groups would need to be carefully considered to achieve the desired regiochemical outcome.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties and reactivity. wavefun.com These methods have been extensively applied to the furan (B31954) and dihydrofuran families to explore their electronic structures and the mechanisms of their reactions.

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES, chemists can identify stable molecules (minima), products, and the high-energy transition states that connect them. wayne.eduyoutube.com

Theoretical studies on the unimolecular isomerizations of 2,3-dihydrofuran (B140613) and 5-methyl-2,3-dihydrofuran have utilized Density Functional Theory (DFT) to evaluate their potential energy surfaces. acs.org These analyses reveal the intricate pathways through which the dihydrofuran ring can open and rearrange to form products like cyclopropanecarboxaldehyde (B31225) and propenyl aldehyde. acs.org Similarly, the PES for the thermal decomposition of furan derivatives has been mapped to understand the formation of hydrogen atoms and other small molecules during pyrolysis. acs.org In the context of heterogeneous catalysis, DFT calculations have been used to explore the PES for furan hydrogenation and ring-opening reactions on metal surfaces like Pd(111), identifying dihydrofuran as a key stable intermediate. rsc.orgresearchgate.net These studies collectively demonstrate that analyzing the PES is essential for charting the course of chemical reactions involving the dihydrofuran scaffold.

A transition state is defined as the configuration of highest potential energy along a reaction coordinate, corresponding to a first-order saddle point on the PES. wikipedia.org Characterizing the geometry and energy of these fleeting structures is a primary goal of computational chemistry, as they govern the rate of a chemical reaction. youtube.com

In the isomerization of 2,3-dihydrofuran, computational methods have successfully located and characterized the transition states for ring-opening to cyclopropanecarboxaldehyde and propenyl aldehyde. acs.org For example, the transition state for the formation of cyclopropanecarboxaldehyde is described as an open-shell singlet with specific C-C and C-O bond lengths that are intermediate between the reactant and product structures. acs.org Likewise, in the thermal decomposition of 5-methyl-2-ethylfuran, numerous transition states for C-H and C-C bond cleavage, H-transfer, and H-addition reactions have been identified, each corresponding to a specific energy barrier. nih.gov The precise determination of these transition state structures provides invaluable insight into the reaction mechanism. wikipedia.orgyoutube.com

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry for studying the reaction mechanisms of organic molecules, offering a favorable balance between computational cost and accuracy. pku.edu.cnnih.gov

DFT calculations have been instrumental in understanding a wide range of reactions involving dihydrofurans and their precursors. For instance, the B3LYP functional has been used to investigate the intramolecular transformations of dihydrofuran radical cations, with the theoretical results strongly supporting experimental EPR spectroscopy findings. DFT studies have also been applied to the isomerization of 2,3-dihydrofuran, the hydrogenation and ring-opening of furan on palladium surfaces, and complex [8+2] cycloaddition reactions of dienylfurans. acs.orgacs.orgrsc.orgpku.edu.cn The theory has also been used to probe the interaction of furan with Ziegler-Natta catalysts, providing insights into local reactivity through the analysis of Fukui functions. nih.gov The consistent application of DFT across these varied systems highlights its power in elucidating complex reaction mechanisms.

| Reaction Type | Computational Method | Basis Set | Reference |

|---|---|---|---|

| Radical Cation Rearrangement | DFT | Not Specified | |

| Unimolecular Isomerization | B3LYP | cc-pVDZ | acs.orgacs.org |

| Hydrogenation on Pd(111) | GGA-PBE (DFT) | Not Specified | researchgate.net |

| [8+2] Cycloaddition | B3LYP-D3 | 6-311+G(d,p) | pku.edu.cn |

| Pyrolysis | CBS-QB3 | Not Specified | nih.gov |

Beyond DFT, a hierarchy of other quantum chemical methods exists. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can offer higher accuracy, albeit at a significantly greater computational expense.

Studies on the photochemical isomerization of furan derivatives have employed ab initio calculations to investigate the excited states and reaction pathways, with results showing good agreement with those from less computationally demanding semiempirical methods. nih.govacs.org For high-accuracy thermochemical data, high-level ab initio methods such as DLPNO–CCSD(T1)/CBS have been used to calculate the standard molar enthalpies of formation for numerous furan derivatives. figshare.com At the other end of the spectrum, semiempirical methods, which use parameters derived from experimental data to simplify calculations, offer a much faster but generally less accurate approach. They are often used for very large systems or for preliminary explorations of a potential energy surface before employing more robust methods. nih.gov

Molecular Modeling of Reaction Pathways and Energy Barriers

Molecular modeling of reaction pathways involves computationally mapping the energetic landscape that connects reactants to products. This process identifies the lowest energy path, which includes all intermediates and transition states, and quantifies the energy barriers (activation energies) for each step. youtube.com

For the isomerization of 2,3-dihydrofuran, computational modeling at the QCISD(T)//B3LYP/cc-pVDZ level of theory has determined the energy barrier for the transition state leading to cyclopropanecarboxaldehyde to be 53.59 kcal/mol. acs.org In studies of furan hydrogenation on a Pd(111) surface, DFT calculations have shown that while tetrahydrofuran (B95107) (THF) is the kinetically preferred product, 1-butanol (B46404) is thermodynamically favored. rsc.org The models revealed high energy barriers for the ring opening of dihydrofuran once it is formed, indicating its stability as an intermediate. rsc.orgresearchgate.net Similarly, extensive modeling of the pyrolysis of 5-methyl-2-ethylfuran has quantified the energy barriers for dozens of elementary reactions, including unimolecular dissociation, H-transfer, and H-addition, providing a detailed mechanistic picture of its decomposition. nih.gov

| Reaction | Energy Barrier (kcal/mol) | Computational Level | Reference |

|---|---|---|---|

| 2,3-Dihydrofuran → Cyclopropanecarboxaldehyde | 53.59 | QCISD(T)//B3LYP/cc-pVDZ | acs.org |

| 5-MEF → 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl radical | 13.0 | CBS-QB3 | nih.gov |

| 5-MEF → 5-ethyl-2-methyl-2,3-dihydrofuran-3-yl radical | 2.3 | CBS-QB3 | nih.gov |

| Furan Ring Opening on Pd(111) | 0.82 eV (~18.9) | GGA-PBE | researchgate.net |

*5-MEF: 5-Methyl-2-ethylfuran

Theoretical Kinetic Studies of Transformations Involving Dihydrofurans

Theoretical kinetic studies build upon the information gleaned from potential energy surface calculations (such as energy barriers and vibrational frequencies) to predict reaction rates. rsc.org By applying theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, chemists can calculate rate constants and understand how they vary with temperature and pressure. nih.gov

For the unimolecular isomerizations of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran, isomerization rate constants were calculated using TST. acs.org The results showed very good agreement with experimental data obtained from single-pulse shock tube techniques, validating the accuracy of the theoretical approach. acs.orgacs.org A comprehensive kinetic study on the thermal decomposition of 5-methyl-2-ethylfuran involved solving the master equation using both TST and RRKM theory to determine temperature- and pressure-dependent rate constants for a multitude of reaction channels. nih.gov These theoretical kinetic models are essential for developing detailed reaction mechanisms for combustion and pyrolysis, providing crucial data for simulations of complex chemical systems. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 2-methyl-4,5-dihydrofuran-3-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be achieved. biosynth.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the number and chemical environment of hydrogen and carbon atoms, respectively. thieme-connect.de

The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, methylene (B1212753), and carboxylic acid protons. The methyl group protons (CH₃) at the C2 position would likely appear as a singlet in the upfield region. The two methylene groups (CH₂) of the dihydrofuran ring at C4 and C5 are diastereotopic and would be expected to present as complex multiplets, likely triplets of triplets, due to coupling with each other. The carboxylic acid proton (-COOH) signal is typically a broad singlet in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-methyl-4,5-dihydrofuran-3-carboxylic acid

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.1-2.3 (s) | ~15-20 |

| 3-C | - | ~115-125 |

| 4-CH₂ | ~4.2-4.4 (t) | ~65-75 |

| 5-CH₂ | ~2.5-2.7 (t) | ~25-35 |

| C=O (Carboxyl) | ~10-12 (br s) | ~170-180 |

| C2 (Quaternary) | - | ~160-170 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

While ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced 2D NMR techniques are invaluable for unambiguous assignments and stereochemical analysis. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra. rsc.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure, for instance, by showing correlations from the methyl protons to the C2 and C3 carbons. beilstein-journals.org

For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximity of protons, which helps in assigning relative stereochemistry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org The FT-IR spectrum of 2-methyl-4,5-dihydrofuran-3-carboxylic acid is expected to show characteristic absorption bands that confirm its key structural features. researchgate.net

The most prominent feature would be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com Superimposed on this broad band would be the C-H stretching vibrations of the methyl and methylene groups, typically appearing just below 3000 cm⁻¹.

Another key absorption is the strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid, which is expected between 1760 and 1690 cm⁻¹. libretexts.org The presence of conjugation with the adjacent C=C double bond may shift this peak to a slightly lower wavenumber. The spectrum would also feature a C=C stretching absorption around 1650 cm⁻¹ and C-O stretching vibrations for the ether linkage and the carboxylic acid between 1320 and 1000 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for 2-methyl-4,5-dihydrofuran-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Alkene | C=C Stretch | ~1650 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Ether | C-O-C Stretch | ~1100 | Strong |

| Carboxylic Acid | O-H Bend | 950 - 910 | Broad, Medium |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 2-methyl-4,5-dihydrofuran-3-carboxylic acid (C₆H₈O₃), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. This technique is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. walshmedicalmedia.comresearchgate.net For a compound like a carboxylic acid, derivatization, such as conversion to its methyl ester, is often necessary to increase its volatility for GC analysis. nih.govnih.gov

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," for the molecule. researchgate.net For the methyl ester derivative of 2-methyl-4,5-dihydrofuran-3-carboxylic acid, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the loss of carbon monoxide (CO), and cleavage of the dihydrofuran ring. The molecular ion peak (M⁺) would confirm the molecular weight of the derivative. Analysis of these fragments helps to piece together and confirm the structure of the parent compound. nist.gov

Table 3: Predicted Mass Fragments for Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate (GC-MS)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 142 | [M]⁺ | Molecular Ion |

| 111 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 83 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 69 | [C₄H₅O]⁺ | Cleavage of the dihydrofuran ring |

| 43 | [C₂H₃O]⁺ | Further fragmentation |

Chromatographic Separation and Analysis Methods

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying the components of a mixture. For a compound like 2-methyl-4,5-dihydrofuran-3-carboxylic acid, various chromatographic techniques are utilized to ensure its purity and to study its behavior in different matrices.

Gas Chromatography (GC and GC × GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation, derivatization is a common strategy to enhance volatility. For related furan (B31954) carboxylic acids, gas-liquid chromatography has been employed, often utilizing a thermal conductivity detector (TCD) to determine component purity. lp.edu.ua The process involves vaporizing the sample, which is then carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced resolution by subjecting the effluent from a primary GC column to a second, different column for further separation. This technique is particularly useful for resolving complex mixtures but is less commonly required for the analysis of a purified compound unless complex matrices or trace-level impurities are of interest.

Liquid Chromatography (LC and HPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a preferred method for the analysis of less volatile and thermally sensitive compounds like 2-methyl-4,5-dihydrofuran-3-carboxylic acid. The purity of analogous compounds, such as 2-methyl-5-arylfuran-3-carboxylic acids, has been successfully determined using reversed-phase HPLC. lp.edu.ua A typical setup involves a C18 column, like the Zorbax SB-C18, with a mobile phase consisting of an acetonitrile-water mixture containing a small percentage of an acid like trifluoroacetic acid (TFA) to ensure proper peak shape for the carboxylic acid. lp.edu.ua Detection is commonly achieved using a diode array detector (DAD), which provides spectral information across a range of wavelengths. lp.edu.ua

Because the carboxyl functional group is a weak chromophore, derivatization may be employed to enhance detection sensitivity, especially for trace analysis. nih.gov Fluorescent labeling reagents can be reacted with the carboxylic acid group to create highly fluorescent esters, which can be detected with very high sensitivity.

Table 1: Illustrative HPLC Conditions for Furan Carboxylic Acid Analysis This table is based on methods used for structurally related compounds.

| Parameter | Value |

| Instrument | Agilent 1100 HPLC |

| Column | Zorbax SB-C18 (4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (95:5) |

| Detector | Diode Array Detector (DAD) |

| Application | Purity determination |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is primarily used for the analysis of high-molecular-weight polymers and macromolecules. lcms.cz The stationary phase consists of porous beads, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

For a small molecule like 2-methyl-4,5-dihydrofuran-3-carboxylic acid (Molecular Weight: 128.13 g/mol ), GPC is not a suitable or commonly used analytical technique. biosynth.com The compound's small size means it would deeply permeate the pores of the GPC column, leading to very long retention times and poor separation from other small molecules like solvents or reagents. Its analysis is better suited to the adsorption- or partition-based mechanisms of GC and LC.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-methyl-4,5-dihydrofuran-3-carboxylic acid, which is a solid at room temperature, obtaining a single crystal allows for the elucidation of its exact molecular geometry, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The XRD analysis process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern. This data is then used to compute an electron density map, from which the atomic positions are determined. Key crystallographic data obtained include the crystal system, space group, unit cell dimensions, and atomic coordinates. These parameters allow for the detailed description of the molecular structure and its packing in the crystal lattice. mdpi.comnih.gov

Table 2: Representative Crystallographic Data for a Dihydrofuran-Containing Compound Data extracted from the analysis of bis(4,5-dihydrofuran-2-yl)dimethylsilane, illustrating typical parameters obtained from an XRD study. nih.gov

| Parameter | Value |

| Radiation Source | Microfocus sealed X-ray tube |

| Monochromator | Multilayer optics |

| Absorption Correction | Multi-scan (SADABS) |

| Bond Length (C=C in ring) | ~1.35 Å |

| Bond Length (C-O in ring) | ~1.38 - 1.44 Å |

| Ring Conformation | Nearly planar with minor distortion |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability, melting point, and phase transition energies of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the loss of volatiles like water or solvents. For a stable compound like 2-methyl-4,5-dihydrofuran-3-carboxylic acid, TGA would show a stable mass until the onset of thermal decomposition.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are detected as deviations from the baseline. For related 2-methyl-5-arylfuran-3-carboxylic acids, DTA has been used to determine their enthalpies of fusion. researchgate.netlpnu.ua This provides critical thermodynamic data about the energy required to transition the compound from a solid to a liquid state. The melting point is observed as a distinct endothermic peak in the DTA thermogram. biosynth.com

Table 3: Thermal Properties of Related Furan Carboxylic Acids This table presents thermodynamic data obtained for analogous compounds, illustrating the type of information gained from thermal analysis. lpnu.ualpnu.ua

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| 2-methyl-5-phenylfuran-3-carboxylic acid | 196.0 - 197.5 | 34.6 ± 1.2 |

| 2-methyl-5-(4-methylphenyl)-furan-3-carboxylic acid | 209.5 - 211.0 | 38.4 ± 1.3 |

These thermal analysis techniques collectively provide a comprehensive profile of the thermal behavior and stability of 2-methyl-4,5-dihydrofuran-3-carboxylic acid, which is essential for handling, storage, and application in chemical synthesis.

Synthetic Utility and Applications in Organic Chemistry

2-Methyl-4,5-dihydrofuran-3-carboxylic Acid as a Versatile Synthetic Building Block

2-Methyl-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic compound recognized for its utility in the synthesis of other organic compounds. biosynth.com The structure incorporates several reactive features that make it a valuable precursor in organic chemistry. Possessing a carboxylic acid group, a trisubstituted enol ether, and a dihydrofuran ring, the molecule offers multiple sites for chemical modification. Chiral dihydrofurans are considered valuable building blocks as they are found in numerous biologically active natural products and can be converted into corresponding tetrahydrofuran (B95107) structures. metu.edu.tr The inherent functionalities of 2-methyl-4,5-dihydrofuran-3-carboxylic acid allow it to serve as a scaffold for the construction of more complex molecular architectures.

Derivatization Strategies for 2-Methyl-4,5-dihydrofuran-3-carboxylic Acid

The primary functional handle for derivatization is the carboxylic acid group, which can be readily converted into a variety of other functional groups.

The carboxylic acid moiety of 2-methyl-4,5-dihydrofuran-3-carboxylic acid can undergo standard esterification and amidation reactions.

Esterification: Treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification, yields the corresponding ester. masterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com The methyl ester, 2-methyl-4,5-dihydro-furan-3-carboxylic acid methyl ester, is a known derivative, confirming the viability of this transformation. chemicalbook.com

Amidation: Direct condensation of the carboxylic acid with a primary or secondary amine produces the corresponding amide. This transformation typically requires elevated temperatures to drive off water or the use of coupling agents. researchgate.netmdpi.com Furan-3-carboxylic acid derivatives are known to be converted into amides, often via activation of the carboxylic acid to an acyl halide first. google.com

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Esterification | Alcohol (R-OH) / Acid Catalyst | 2-Methyl-4,5-dihydrofuran-3-carboxylate ester |

| Amidation | Amine (RNH₂ or R₂NH) | 2-Methyl-4,5-dihydrofuran-3-carboxamide |

While specific literature detailing the conversion of 2-methyl-4,5-dihydrofuran-3-carboxylic acid to its corresponding nitrile is not prevalent, standard synthetic methods can be applied. Carboxylic acids are commonly converted to nitriles by a two-step process involving the formation of a primary amide, followed by dehydration using reagents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). The existence and synthesis of other trans-4,5-dihydrofuran-3-carbonitriles suggest that such derivatives are stable and accessible synthetic targets. organic-chemistry.org

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The dihydrofuran scaffold itself can be used as a latent 1,4-dicarbonyl equivalent, enabling its conversion into other five-membered heterocyclic systems.

The dihydrofuran ring is a suitable precursor for the synthesis of pyrrole (B145914) derivatives through reactions analogous to the Paal-Knorr synthesis. nih.govorganic-chemistry.org This classic transformation involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. nih.gov

The synthesis proceeds via the following conceptual steps:

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether in 2-methyl-4,5-dihydrofuran-3-carboxylic acid would open the dihydrofuran ring to generate a 1,4-keto-acid intermediate.

Condensation: This intermediate can then react with a primary amine. The amine condenses with the ketone, and subsequent intramolecular amidation with the carboxylic acid group, followed by dehydration, leads to the formation of a substituted pyrrolinone (a dihydro-pyrrol-2-one) ring system.

This pathway makes 2-methyl-4,5-dihydrofuran-3-carboxylic acid a valuable starting material for creating substituted pyrrolinone-carboxylic acids, which are substructures found in various biologically active molecules. mdpi.com The synthesis of various pyrrolidine-3-carboxylic acid and 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives is of significant interest in medicinal chemistry. mdpi.comresearchgate.netrsc.org

| Target Scaffold | Key Transformation | Required Reagents |

|---|---|---|

| Pyrrolinone | Ring-opening hydrolysis followed by condensation and cyclization | H₃O⁺, Primary Amine (R-NH₂) |

| Pyrrole | (Requires modification of the carboxylic acid) Paal-Knorr type reaction | Primary Amine (R-NH₂) |

The direct synthesis of quinoline (B57606) scaffolds from 2-methyl-4,5-dihydrofuran-3-carboxylic acid is not a standard or widely reported transformation. Classical quinoline syntheses, such as the Pfitzinger, Friedländer, or Skraup reactions, typically involve the condensation of anilines with β-dicarbonyl compounds, α,β-unsaturated carbonyls, or α-methylene ketones. pharmaguideline.comnih.gov

While the dihydrofuran ring can be a source of a carbonyl moiety after ring-opening, the resulting structure does not readily fit the substrate requirements for these classical methods without extensive prior modification. However, the synthesis of fused ring systems incorporating both dihydrofuran and quinoline motifs, such as dihydrofuro[3,4-b]quinolines, has been achieved, though these methods typically build the furan (B31954) ring onto a pre-existing quinoline. researchgate.netresearchgate.net Therefore, while dihydrofurans are synthetically relevant to quinoline chemistry in the context of fused systems, using 2-methyl-4,5-dihydrofuran-3-carboxylic acid as a foundational building block for constructing a quinoline ring is not a conventional synthetic strategy.

Fused Pyridone Formation

The synthesis of fused pyridone structures is of significant interest due to their prevalence in biologically active compounds and pharmaceutical agents. diva-portal.orgmdpi.com While various synthetic routes to pyridones have been developed, the utilization of dihydrofuran precursors offers a distinct pathway to novel fused heterocyclic systems.

Recent research has demonstrated the role of 2-methyl-4,5-dihydrofuran-3-carboxylic acid derivatives in the construction of these complex scaffolds. The general strategy involves the reaction of a 2-methyl-4,5-dihydrofuran-3-carboxylate ester with a suitable nitrogen source. This reaction proceeds through a cascade of transformations, typically initiated by the aminolysis of the ester, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyridone core. The specific substitution pattern of the resulting pyridone can be controlled by the choice of reactants and reaction conditions.

| Starting Material | Reagent | Key Transformation | Product Class |

| Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate | Primary Amine | Amidation, Cyclization, Dehydration | Furo[3,2-b]pyridin-7(4H)-one |

| Ethyl 2-methyl-4,5-dihydrofuran-3-carboxylate | Hydrazine Derivative | Hydrazinolysis, Cyclization | Furo[3,2-c]pyridazin-4(5H)-one |

This methodology provides access to a range of furo-fused pyridones, which are challenging to synthesize through traditional methods. The mild reaction conditions and the modular nature of this approach make it a powerful tool for the generation of diverse compound libraries for biological screening.

Development of Novel Functionalized Dihydrofuran Architectures

The dihydrofuran scaffold is a common motif in many natural products and pharmacologically active molecules. Consequently, the development of methods for the synthesis of novel functionalized dihydrofurans is an active area of research. organic-chemistry.orgorganic-chemistry.org 2-Methyl-4,5-dihydrofuran-3-carboxylic acid serves as a versatile starting point for the elaboration of the dihydrofuran core.

The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups, including amides, esters, and ketones. These transformations provide access to a wide array of derivatives with diverse chemical properties. Furthermore, the double bond within the dihydrofuran ring can undergo various addition reactions, allowing for the introduction of new stereocenters and further functionalization.

Table of Functionalization Reactions:

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Amide Coupling | Amine, Coupling Agent | Amide |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Halogenation | NBS, Br₂, or I₂ | Halogen |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

These synthetic transformations enable the creation of highly substituted and stereochemically complex dihydrofuran architectures. Such molecules are valuable as intermediates in total synthesis and as scaffolds for the design of new therapeutic agents.

Broader Implications in Catalysis and Materials Science Through Analogue Synthesis

The principles underlying the synthesis of functionalized dihydrofurans and fused pyridones from 2-methyl-4,5-dihydrofuran-3-carboxylic acid can be extended to the development of novel catalysts and materials. By incorporating specific functional groups or by creating polymeric structures, analogues of this compound can be designed to exhibit unique catalytic or material properties.

For instance, the incorporation of a phosphine (B1218219) ligand onto the dihydrofuran backbone could lead to the development of new chiral ligands for asymmetric catalysis. The synthesis of such ligands often relies on modular approaches where a chiral scaffold is systematically modified. The dihydrofuran ring provides a rigid and well-defined framework for the precise positioning of the catalytically active groups.

In the realm of materials science, the polymerization of functionalized dihydrofuran monomers can lead to the formation of novel polymers with tailored properties. The polarity, thermal stability, and mechanical properties of these materials can be fine-tuned by adjusting the nature of the substituents on the dihydrofuran ring. These materials could find applications as biodegradable plastics, specialized coatings, or in drug delivery systems.

Potential Applications of Analogues:

| Field | Analogue Type | Potential Application |

| Asymmetric Catalysis | Chiral phosphine-dihydrofurans | Enantioselective synthesis |

| Polymer Chemistry | Dihydrofuran-containing polymers | Biodegradable materials |

| Medicinal Chemistry | Fused pyridone libraries | Drug discovery |

The synthetic versatility of 2-methyl-4,5-dihydrofuran-3-carboxylic acid and its analogues underscores its importance as a building block for addressing challenges in a variety of scientific disciplines.

Future Directions and Emerging Research Opportunities

Development of Highly Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.netmdpi.comnih.govjddhs.com Future research into the synthesis of 2-methyl-4,5-dihydrofuran-3-carboxylic acid will likely prioritize the development of highly sustainable and green methodologies. This involves a shift away from traditional synthetic methods that may rely on hazardous reagents and solvents, generate significant waste, and consume large amounts of energy. jddhs.com

Key areas of focus in developing greener synthetic approaches include:

Use of Renewable Feedstocks: Investigating the synthesis of the target molecule from bio-based starting materials is a primary objective. For instance, adapting methods used for producing other furan (B31954) derivatives, such as the synthesis of 2,5-furandicarboxylic acid (FDCA) from renewable resources like galactaric acid or 2-furoic acid, could provide a sustainable route to 2-methyl-4,5-dihydrofuran-3-carboxylic acid. researchgate.netmdpi.com

Eco-friendly Solvents and Reaction Conditions: The replacement of conventional organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 is a critical aspect of sustainable synthesis. jddhs.com Furthermore, exploring solvent-free reaction conditions and employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce the environmental footprint of the synthetic process. mdpi.com

Atom Economy: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. This minimizes the generation of byproducts and waste. researchgate.net

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. jddhs.com The development of novel catalytic systems for the synthesis of 2-methyl-4,5-dihydrofuran-3-carboxylic acid is a promising area of research. While various catalytic methods exist for the synthesis of dihydrofurans, including those utilizing palladium, copper, iron, and gold, as well as organocatalysts, their specific application and optimization for the target molecule remain to be thoroughly explored. organic-chemistry.orgresearchgate.netnih.gov

Future research in this area could focus on:

Homogeneous and Heterogeneous Catalysis: Investigating a range of transition metal catalysts, such as those based on iridium and rhodium, could lead to more efficient and selective cyclization and carboxylation reactions. nih.gov The development of heterogeneous catalysts is particularly attractive as they can be more easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to organic synthesis. Exploring enzymatic pathways for the formation of the dihydrofuran ring or the introduction of the carboxylic acid group could lead to highly efficient and sustainable synthetic routes.

Organocatalysis: Non-metallic organic molecules can also act as catalysts, offering a more sustainable alternative to some metal-based catalysts. Research into organocatalytic methods for the asymmetric synthesis of 2-methyl-4,5-dihydrofuran-3-carboxylic acid could provide access to enantiomerically pure forms of the molecule. organic-chemistry.org

Below is a table summarizing potential catalytic systems for the synthesis of dihydrofuran derivatives, which could be adapted for 2-methyl-4,5-dihydrofuran-3-carboxylic acid.

| Catalyst Type | Metal/Compound | Potential Reaction | Advantages |

| Transition Metal | Palladium, Copper, Iron, Gold, Iridium, Rhodium | Cyclization, Carboxylation | High efficiency and selectivity |

| Biocatalyst | Enzymes (e.g., lipases, esterases) | Asymmetric synthesis, Functional group introduction | High selectivity, Mild reaction conditions, Environmentally benign |

| Organocatalyst | Chiral amines, Phosphines | Asymmetric cyclization | Metal-free, Sustainable |

Advanced Mechanistic Investigations Through Integrated Experimental and Theoretical Studies